molecular formula C20H16N4O3 B2704505 4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide CAS No. 2097864-90-7

4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide

Cat. No.: B2704505
CAS No.: 2097864-90-7
M. Wt: 360.373
InChI Key: DCLHVVYYJAFBSW-UHFFFAOYSA-N
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Description

4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Polymorphism

One significant area of application involves the structural analysis and study of polymorphism. For instance, the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, a compound with a related structure, reveals insights into crystallization behaviors and anti-rotamer conformations about the C-N bond, which can influence the physical properties and reactivity of these compounds (Reis et al., 2013). Understanding these properties is crucial for designing drugs with optimal absorption and efficacy.

Reactivity and Synthesis of Novel Compounds

The reactivity of compounds structurally similar to 4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide towards various reagents is another area of focus. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have shown to react with S-methylisothiosemicarbazide hydroiodide, forming new compounds upon refluxing in different solvents (Vetyugova et al., 2018). Such reactions expand the library of chromene-based compounds, which could be explored for various biological and pharmacological activities.

Development of Heterocyclic Compounds

The synthesis of heterocyclic compounds using chromene derivatives as precursors is a vital research application. A method has been developed for synthesizing 4H-chromenes and 1H-benzo[f]chromenes, indicating the potential for producing a broad range of heterocyclic compounds with potential applications in drug development and materials science (Lukashenko et al., 2017).

Anticancer Activity and Photophysical Properties

Research into the anticancer activity and photophysical properties of novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates has provided valuable insights into the therapeutic potential of chromene derivatives. These compounds have been screened for anticancer activity against various human cancer cell lines, highlighting the importance of chromene derivatives in medicinal chemistry and oncology research (Kumar et al., 2013).

Properties

IUPAC Name

4-oxo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-17-10-19(27-18-6-2-1-5-16(17)18)20(26)22-8-9-24-13-15(12-23-24)14-4-3-7-21-11-14/h1-7,10-13H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLHVVYYJAFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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